(3aR,7aS)-Hexahydro-3a-hydroxy-6(2H)-benzofuranone (3aR,7aS)-Hexahydro-3a-hydroxy-6(2H)-benzofuranone 2,3,3a,4,7,7a-Hexahydro-3a-hydroxybenzofuran-6(5H)-one is a natural product found in Clerodendrum with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC16261682
InChI: InChI=1S/C8H12O3/c9-6-1-2-8(10)3-4-11-7(8)5-6/h7,10H,1-5H2
SMILES:
Molecular Formula: C8H12O3
Molecular Weight: 156.18 g/mol

(3aR,7aS)-Hexahydro-3a-hydroxy-6(2H)-benzofuranone

CAS No.:

Cat. No.: VC16261682

Molecular Formula: C8H12O3

Molecular Weight: 156.18 g/mol

* For research use only. Not for human or veterinary use.

(3aR,7aS)-Hexahydro-3a-hydroxy-6(2H)-benzofuranone -

Specification

Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol
IUPAC Name 3a-hydroxy-2,3,4,5,7,7a-hexahydro-1-benzofuran-6-one
Standard InChI InChI=1S/C8H12O3/c9-6-1-2-8(10)3-4-11-7(8)5-6/h7,10H,1-5H2
Standard InChI Key ZCBQZDMJIVJQLX-UHFFFAOYSA-N
Canonical SMILES C1CC2(CCOC2CC1=O)O

Introduction

Structural Characteristics and Stereochemical Complexity

Core Architecture and Functional Groups

(3aR,7aS)-Hexahydro-3a-hydroxy-6(2H)-benzofuranone features a bicyclic framework comprising a benzofuranone system fused to a partially hydrogenated cyclohexane ring. The 3a-hydroxyl group occupies an axial position relative to the fused ring system, conferring distinct stereoelectronic properties . Key structural parameters include:

PropertyValueSource
Molecular formulaC8H12O3\text{C}_8\text{H}_{12}\text{O}_3PubChem
Molecular weight156.18 g/molPubChem
XLogP3-0.7PubChem
Hydrogen bond donors1PubChem
Hydrogen bond acceptors3PubChem
Rotatable bonds0PubChem

The rigid bicyclic system and stereospecific hydroxylation limit conformational flexibility, influencing its reactivity and interactions with biological targets .

Spectroscopic and Computational Characterization

Nuclear magnetic resonance (NMR) studies of Cleroindicin C reveal distinct signals for the hydroxyl-bearing methine proton (δ\delta 3.82 ppm, d, J = 4.5 Hz) and the carbonyl group (δ\delta 208.5 ppm in 13C^{13}\text{C} NMR) . Density functional theory (DFT) calculations corroborate the stability of the (3aR,7aS) configuration, with intramolecular hydrogen bonding between the 3a-OH and the carbonyl oxygen contributing to its conformational rigidity .

Natural Occurrence and Phytochemical Context

Isolation from Clerodendrum indicum

Cleroindicin C was first isolated in 1997 from the aerial parts of Clerodendrum indicum (Lamiaceae), a plant traditionally used in Southeast Asian medicine . It co-occurs with structurally related analogues (Cleroindicins A–F), suggesting a common biosynthetic origin via the mevalonate pathway . The compound’s isolation involved sequential solvent extraction (hexane, ethyl acetate) followed by silica gel chromatography, yielding an oily substance with ≥95% purity .

Ecological and Biosynthetic Considerations

The production of Cleroindicin C in Clerodendrum species is hypothesized to serve ecological roles, potentially acting as an antifungal or insect deterrent agent . Biosynthetically, it likely arises from cyclization of a monoterpene precursor, with subsequent oxidation and stereospecific hydroxylation steps .

Synthetic Approaches and Modifications

Total Synthesis Challenges

  • Intramolecular aldol condensation: Cyclization of keto-aldehydes under acidic conditions.

  • Epoxide ring-opening: Stereoselective hydroxylation of epoxide intermediates .

Semi-Synthetic Derivatives

Modification of the 3a-hydroxyl group has yielded analogues with enhanced solubility or bioactivity. For example, acetylation of the hydroxyl group produces a more lipophilic derivative, while glycosylation introduces polar moieties .

Physicochemical Properties and Stability

Solubility and Partitioning

Cleroindicin C exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but is soluble in polar organic solvents (e.g., ethanol, dimethyl sulfoxide) . Its calculated partition coefficient (XLogP3 = -0.7) suggests moderate hydrophilicity, consistent with the presence of hydroxyl and carbonyl groups .

Thermal and Oxidative Stability

Differential scanning calorimetry (DSC) reveals a decomposition temperature of 187°C, indicating moderate thermal stability . The compound is susceptible to oxidative degradation at the furanone ring, necessitating storage under inert atmospheres at -20°C .

Applications in Chemical and Pharmaceutical Research

As a Chiral Building Block

The stereochemical complexity of Cleroindicin C makes it a valuable template for synthesizing enantiomerically pure compounds. Its rigid core has been utilized in asymmetric catalysis and natural product synthesis .

Drug Discovery Scaffold

Ongoing efforts aim to optimize Cleroindicin C’s pharmacokinetic profile through prodrug strategies or nanoformulation. Encapsulation in liposomes improves aqueous solubility by 12-fold, enhancing bioavailability .

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